molecular formula C18H17N3O4S2 B11278004 4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11278004
M. Wt: 403.5 g/mol
InChI Key: RJOPCBTXIUZJNF-UHFFFAOYSA-N
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Description

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the subsequent attachment of the methanesulfonyl and sulfonamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methanesulfonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its pyridazine and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H17N3O4S2/c1-13-6-8-16(9-7-13)27(24,25)21-15-5-3-4-14(12-15)17-10-11-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3

InChI Key

RJOPCBTXIUZJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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